Lithium diisopropylamide
Overview
Description
Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is widely used as a strong base in organic synthesis due to its good solubility in non-polar organic solvents and its non-nucleophilic nature. This compound is typically a colorless solid but is usually generated and observed only in solution .
Mechanism of Action
Target of Action
Lithium diisopropylamide (LDA) is a strong, sterically hindered base . Its primary targets are active hydrogen atoms in organic compounds, particularly those in carbonyl group-containing compounds .
Mode of Action
LDA abstracts a proton from the carbon atom adjacent to the carbonyl group (alpha-carbon) in carbonyl compounds, forming a resonance-stabilized enolate ion . This enolate ion is a powerful nucleophile and can participate in various reactions .
Biochemical Pathways
LDA plays a significant role in organic synthesis, serving as the base of choice for a broad range of deprotonations . It is involved in several biochemical pathways, including:
- Alkylation and Acylation of Ketones : LDA forms enolate ions that can undergo nucleophilic substitution (S_N2) reactions with alkyl halides .
- Aldol Condensation : The enolate ions formed by LDA can react with aldehydes or ketones to form β-hydroxy carbonyl compounds .
- Formation of α, β-Unsaturated Carbonyl Compounds : LDA can facilitate the elimination of a leaving group from the alpha-carbon of a carbonyl compound, leading to the formation of an α, β-unsaturated carbonyl compound .
Pharmacokinetics
It’s worth noting that lda is usually prepared and used in solution, often in tetrahydrofuran (thf), which can influence its reactivity .
Result of Action
The action of LDA results in the formation of enolate ions, which are versatile intermediates in organic synthesis . These enolate ions can participate in various reactions, leading to the formation of a wide range of organic compounds .
Action Environment
The action of LDA is influenced by several environmental factors. For instance, the temperature and solvent can significantly affect the selectivity and yield of the reactions . Typically, LDA is used at low temperatures (around -78°C) to improve selectivity . Also, LDA is usually used in non-polar, aprotic solvents like THF, which can solvate the lithium cation and enhance the reactivity of the amide anion .
Biochemical Analysis
Biochemical Properties
Lithium diisopropylamide plays a crucial role in biochemical reactions, particularly in the formation of enolates from carbonyl compounds. It interacts with various biomolecules, including enzymes and proteins, by abstracting protons from active carbon atoms. This interaction is essential for the generation of carbanion or enolate anions, which can participate in further biochemical reactions such as alkylation, acylation, and aldol condensation .
Cellular Effects
This compound influences cellular processes by altering the protonation state of biomolecules. It affects cell signaling pathways, gene expression, and cellular metabolism by deprotonating specific functional groups in biomolecules. This deprotonation can lead to changes in the activity of enzymes and proteins, thereby impacting various cellular functions .
Molecular Mechanism
The mechanism of action of this compound involves the abstraction of protons from carbon atoms in biomolecules. This process generates carbanion or enolate anions, which can participate in nucleophilic substitution and addition reactions. The compound’s strong basicity and steric hindrance allow it to selectively deprotonate less hindered carbon atoms, leading to the formation of kinetically favored products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, but it can degrade upon prolonged exposure to air and moisture. Long-term studies have shown that this compound can maintain its reactivity for extended periods, although its effectiveness may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively deprotonate target biomolecules without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cellular damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in deprotonating carbonyl compounds. The compound interacts with enzymes and cofactors that facilitate the formation of enolates and other reactive intermediates. These interactions can influence metabolic flux and the levels of specific metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s solubility in non-polar solvents also facilitates its distribution within lipid-rich environments .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns can impact the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium diisopropylamide is commonly prepared by treating a cooled mixture of tetrahydrofuran and diisopropylamine with n-butyllithium at temperatures ranging from 0 to -78°C . The reaction can be represented as follows:
(CH₃)₂CHNH(CH₃)₂+n-BuLi→LiN(CH(CH₃)₂)₂+n-BuH
Industrial Production Methods: For industrial-scale production, the same reaction is employed, but it is carried out in larger reactors with precise temperature control to ensure the safety and efficiency of the process. The product is often handled in solution form to avoid the pyrophoric nature of the solid compound .
Chemical Reactions Analysis
Types of Reactions: Lithium diisopropylamide primarily undergoes deprotonation reactions due to its strong basicity. It is used to generate enolates from carbonyl compounds, which can then participate in various nucleophilic substitution reactions .
Common Reagents and Conditions:
Alkylation: this compound is used to form enolates that can react with alkyl halides to produce alkylated products.
Halogenation: Enolates generated by this compound can react with halogens to form halogenated compounds.
Aldol Reactions: Enolates can also undergo aldol reactions to form β-hydroxy carbonyl compounds.
Major Products: The major products formed from these reactions include alkylated, halogenated, and aldol products, depending on the specific reagents and conditions used .
Scientific Research Applications
Lithium diisopropylamide has a wide range of applications in scientific research:
Biology: While not directly used in biological systems, this compound is crucial in the synthesis of biologically active molecules.
Medicine: It aids in the synthesis of pharmaceutical compounds by enabling the formation of complex molecules through selective deprotonation.
Industry: this compound is used in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Lithium diethylamide: Used for similar deprotonation reactions but is less sterically hindered than lithium diisopropylamide.
Sodium hydride: Another strong base used for deprotonation but is more nucleophilic and less selective than this compound.
Potassium tert-butoxide: Used for deprotonation and elimination reactions, but it is more basic and less selective than this compound.
Uniqueness: this compound is unique due to its combination of strong basicity and steric hindrance, which allows it to selectively deprotonate less accessible hydrogen atoms without participating in nucleophilic substitution reactions .
Properties
IUPAC Name |
lithium;di(propan-2-yl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHNCUQKCANBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14LiN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108-18-9 (Parent) | |
Record name | Lithium diisopropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063305 | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium diisopropylamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4111-54-0 | |
Record name | Lithium diisopropylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanamine, N-(1-methylethyl)-, lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium diisopropylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LITHIUM DIISOPROPYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL028KIW1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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